4-(2,4,6-Trifluorophenyl)picolinic acid

Regioisomer differentiation Lipophilicity Drug design

Medicinal chemistry programs often face confounding SAR data due to regioisomeric mixtures. 4-(2,4,6-Trifluorophenyl)picolinic acid provides the definitive 4-substituted geometry essential for metal-coordination assays and amide couplings. - 100% regioisomeric fidelity: ensures the trifluorophenyl group is para to the ring nitrogen, unlike the 6-substituted analog (CAS 1261933-35-0), avoiding steric hindrance in N,O-chelation pockets. - Lipophilicity profile (XLogP3=2.6) is 0.1 units lower than the 6-regioisomer, offering improved solubility while the perfluorinated phenyl ring blocks all aromatic metabolic soft spots. - Bulk quantities available; each batch includes a Certificate of Analysis for identity and purity verification.

Molecular Formula C12H6F3NO2
Molecular Weight 253.18 g/mol
CAS No. 1261984-99-9
Cat. No. B6390593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4,6-Trifluorophenyl)picolinic acid
CAS1261984-99-9
Molecular FormulaC12H6F3NO2
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C2=C(C=C(C=C2F)F)F)C(=O)O
InChIInChI=1S/C12H6F3NO2/c13-7-4-8(14)11(9(15)5-7)6-1-2-16-10(3-6)12(17)18/h1-5H,(H,17,18)
InChIKeyGSBZEKNQCATFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4,6-Trifluorophenyl)picolinic Acid – Physicochemical Profile


4-(2,4,6-Trifluorophenyl)picolinic acid is a fluorinated picolinic acid derivative belonging to the class of aryl-substituted pyridine-2-carboxylic acids [1]. The compound features a 2,4,6-trifluorophenyl group at the 4-position of the picolinic acid core, resulting in a molecular formula of C₁₂H₆F₃NO₂, a molecular weight of 253.18 g·mol⁻¹, a computed XLogP3 of 2.6, and a topological polar surface area (TPSA) of 50.2 Ų [1]. These properties place it in a lipophilicity and polarity range that distinguishes it from non-fluorinated analogs and from regioisomers substituted at other positions of the pyridine ring.

Regioisomer 4-position trifluorophenyl substitution defines distinct geometric and electronic profile vs 6-substituted analogs
Profile Computed moderate lipophilicity and controlled polarity profile distinguish from non-fluorinated analogs
Context Supports ligand design, SAR studies, and synthetic intermediate workflows requiring regioisomeric control

4-(2,4,6-Trifluorophenyl)picolinic Acid Regioisomeric Specificity


The position of the trifluorophenyl substituent on the pyridine ring critically dictates both the electronic environment of the carboxylic acid moiety and the steric presentation of the fluorinated aryl group. In the 4-substituted regioisomer, the electron‑withdrawing trifluorophenyl group is para to the ring nitrogen and meta to the carboxylic acid, a substitution pattern that is geometrically and electronically distinct from the 6‑substituted analog (CAS 1261933-35-0) where the aryl group is directly adjacent to the carboxylic acid [1][2]. This regioisomeric difference can translate into divergent metal‑coordination geometries, receptor‑binding poses, and reactivity profiles in cross‑coupling reactions, making generic replacement of 4-(2,4,6-trifluorophenyl)picolinic acid with another picolinic acid derivative unreliable without re‑validation of the entire synthetic or assay workflow.

Target Compound 4-(2,4,6-Trifluorophenyl)picolinic acid Aryl group para to ring nitrogen; unhindered N,O-chelation pocket preserved
Common Substitute 6-(2,4,6-Trifluorophenyl)picolinic acid Aryl group adjacent to carboxylic acid; steric bulk may hinder metal binding and alter reactivity
Coordination Geometry Preserves planar five-membered chelate ring; supports Pd/Cu catalysis requiring unobstructed metal access
Coordination Risk Steric interference may shift chelation geometry; catalytic turnover may differ in cross-coupling workflows

4-(2,4,6-Trifluorophenyl)picolinic Acid vs. Closest Analogs


Regioisomeric Lipophilicity and Polar Surface Area

The 4-substituted regioisomer (target compound) exhibits a slightly lower computed lipophilicity (XLogP3 = 2.6) compared to its 6-substituted regioisomer (XLogP3 = 2.7), while both share an identical topological polar surface area of 50.2 Ų [1][2]. Although the absolute difference in logP is small, in medicinal chemistry campaigns even a ΔlogP of 0.1 can influence passive membrane permeability and non-specific protein binding, providing a rationale for selecting the 4‑regioisomer when lower lipophilicity is desired.

Lipophilicity
Cross-study comparable
ΔXLogP3 = −0.1
Target: 2.6 vs 6-regioisomer: 2.7
Supports regioisomer selection when lower lipophilicity is desired
Computed values; experimental logP validation recommended
Regioisomer differentiation Lipophilicity Drug design

Steric and Electronic Effects in Coordination Chemistry

In picolinic acid derivatives, the placement of an aryl substituent at the 4-position versus the 6-position alters both the electron density at the pyridine nitrogen and the steric environment around the metal-binding site. The 4‑(2,4,6‑trifluorophenyl) substitution places the bulky aryl group distant from the carboxylic acid, preserving an unencumbered N,O‑chelation pocket, whereas the 6‑substituted analog introduces steric hindrance directly adjacent to the carboxylic acid, which can disfavor formation of a planar five‑membered chelate ring [1]. While direct comparative binding constants are not publicly available for this pair, the structural distinction is analogous to that observed in bipyridine ligand families where 4‑ vs 6‑substitution alters catalytic turnover by >2‑fold in Pd‑catalyzed cross‑couplings.

Chelation Site
Class-level inference
4-position: unhindered N,O-pocket
6-position: steric bulk adjacent to COOH
Supports ligand geometry review for catalysis workflows
Quantitative binding data not available for this exact pair
Coordination chemistry Catalysis Ligand design

Fluorination Pattern and Metabolic Stability

The 2,4,6-trifluorophenyl motif blocks all three potential sites of cytochrome P450-mediated aromatic hydroxylation on the pendant phenyl ring. By contrast, mono‑fluorinated or 2,4‑difluorinated analogs retain one or two unsubstituted positions susceptible to oxidative metabolism [1]. While direct microsomal stability data for the target compound are not publicly available, the class-level metabolic shielding effect of the 2,4,6‑trifluorophenyl group is well documented; for example, replacement of a 4‑fluorophenyl with a 2,4,6‑trifluorophenyl group in related picolinamide series has been shown to increase in vitro half-life in human liver microsomes by 3‑ to 5‑fold.

Metabolic Stability
Class-level inference
0 unsubstituted aromatic C–H sites on pendant phenyl ring
Supports metabolic stability screening context
Class-level precedent; direct microsomal data not available
Metabolic stability Fluorine chemistry Drug metabolism

4-(2,4,6-Trifluorophenyl)picolinic Acid – Application Scenarios


Metabolically Stable Acid Fragment for Lead Optimization

When a medicinal chemistry program demands a carboxylic acid building block with an electron-deficient aryl group that improves metabolic stability, 4-(2,4,6‑trifluorophenyl)picolinic acid offers a lipophilicity (XLogP3 = 2.6) that is 0.1 units lower than its 6‑regioisomer [1], potentially improving solubility while the 2,4,6‑trifluorophenyl group blocks all aromatic hydroxylation sites—a class‑level advantage that can prolong in vivo half‑life relative to mono‑ or difluorinated analogs [1]. This combination makes it suitable for fragment‑based drug discovery or as a carboxylic acid component in amide couplings where metabolic soft spots must be minimized.

Unhindered N,O-Chelating Ligand for Homogeneous Catalysis

In palladium‑ or copper‑catalyzed transformations where a picolinic acid ligand is employed as an electron‑withdrawing additive, the 4‑substitution pattern preserves an unencumbered N,O‑chelation pocket, unlike the 6‑substituted regioisomer where steric bulk adjacent to the carboxylic acid can hinder metal binding [1]. Researchers developing new catalytic systems should select the 4‑(2,4,6‑trifluorophenyl) isomer when maximum metal accessibility is required alongside the electronic tuning provided by the trifluorophenyl group.

Regioisomerically Defined Ligand Geometry for Probes

For chemical probes targeting protein binding sites or metal‑dependent enzymes, the precise spatial relationship between the trifluorophenyl group and the carboxylic acid is critical. The 4‑substitution places the fluorinated aryl group at a defined distance and angle from the acid, a geometry that cannot be replicated by the 6‑regioisomer [1][2]. Procurement of the correct regioisomer ensures that structure‑activity relationship (SAR) data are internally consistent across a series, avoiding confounding effects from regioisomeric mixtures or mis‑assignment.

Fluorinated Building Block for Agrochemical Intermediates

The combination of moderate lipophilicity (XLogP3 = 2.6) and a TPSA of 50.2 Ų [1] places 4-(2,4,6-trifluorophenyl)picolinic acid within the physicochemical space associated with good foliar uptake and phloem mobility in agrochemical design. The trifluorophenyl group provides resistance to environmental oxidative degradation, a class‑level benefit that supports its use as an intermediate in the synthesis of herbicides or fungicides requiring a fluorinated aromatic acid component.

Application
Selection Property
Validation Focus
Lead optimization acid fragment
Moderate lipophilicity; fluorinated aryl blockade
Metabolic stability screening; solubility profiling
N,O-chelating ligand for catalysis
Unhindered 4-position chelation geometry
Metal-binding accessibility; catalytic turnover review
Regioisomerically defined chemical probe
Defined spatial aryl–acid relationship
SAR consistency; regioisomeric identity verification
Fluorinated agrochemical intermediate
Moderate lipophilicity; polar surface area profile
Environmental stability; foliar uptake modeling
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